molecular formula C19H13BrO6 B12523099 3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate CAS No. 827346-54-3

3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate

Cat. No.: B12523099
CAS No.: 827346-54-3
M. Wt: 417.2 g/mol
InChI Key: NPEUMNOJTOMNAA-UHFFFAOYSA-N
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Description

3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate is a brominated chromene derivative featuring a benzopyran backbone substituted with a phenyl group at position 2, a bromine atom at position 3, and diacetate groups at positions 5 and 5. This compound belongs to the chromene family, which is widely studied for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The bromine substituent at position 3 introduces steric and electronic effects that may modulate reactivity and intermolecular interactions, while the diacetate groups enhance solubility in organic solvents. Structural characterization of similar chromene derivatives has been facilitated by crystallographic tools like SHELX, as reported in studies involving 3-(4-acetoxyphenyl)-4-oxo-4H-1-benzopyran-5,7-diyl diacetate .

Properties

CAS No.

827346-54-3

Molecular Formula

C19H13BrO6

Molecular Weight

417.2 g/mol

IUPAC Name

(5-acetyloxy-3-bromo-4-oxo-2-phenylchromen-7-yl) acetate

InChI

InChI=1S/C19H13BrO6/c1-10(21)24-13-8-14(25-11(2)22)16-15(9-13)26-19(17(20)18(16)23)12-6-4-3-5-7-12/h3-9H,1-2H3

InChI Key

NPEUMNOJTOMNAA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=C(O2)C3=CC=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate typically involves the bromination of 4-oxo-2-phenyl-4H-1-benzopyran followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride for acetylation. The reactions are usually carried out under controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted benzopyrans, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that compounds related to 3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran derivatives exhibit notable antioxidant activities. These properties are vital in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. The benzopyran structure allows for the stabilization of free radicals, enhancing the compound's efficacy as an antioxidant agent .

Anti-inflammatory Effects
Studies have shown that benzopyran derivatives can modulate inflammatory pathways. The presence of the bromo group in 3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran enhances its interaction with biological targets involved in inflammation, making it a potential candidate for developing anti-inflammatory drugs .

Anticancer Activities
Compounds with a similar structure have been investigated for their anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle regulation. The unique 1-benzopyran moiety is thought to play a crucial role in these mechanisms .

Organic Synthesis

Building Block in Organic Chemistry
3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate serves as an important building block in organic synthesis. Its ability to participate in various reactions, such as nucleophilic substitutions and cycloadditions, makes it valuable for synthesizing more complex organic molecules .

Synthesis of Flavonoids
The compound is utilized in the synthesis of flavonoid derivatives, which are known for their extensive biological activities. The synthetic pathways often involve modifications of the benzopyran core, allowing chemists to create derivatives with tailored properties for specific applications .

Photochemical Applications

Fluorescent Probes
Due to its chromophoric properties, 3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran derivatives have been explored as fluorescent probes in biological imaging. Their ability to emit light upon excitation makes them suitable for tracking biological processes at the cellular level .

Case Studies and Research Findings

Study/Research Findings Application Area
Antioxidant Activity StudyDemonstrated significant free radical scavenging activityMedicinal Chemistry
Anti-inflammatory ResearchShowed potential to inhibit inflammatory cytokinesDrug Development
Synthesis Pathway AnalysisEstablished efficient routes for producing flavonoid derivativesOrganic Synthesis
Fluorescent Properties InvestigationConfirmed utility as a fluorescent probe in cellular imagingPhotochemistry

Mechanism of Action

The mechanism of action of 3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate involves its interaction with various molecular targets. It is known to inhibit specific enzymes and signaling pathways, leading to its biological effects. For instance, it may inhibit protein kinases involved in cell proliferation, thereby exhibiting antiproliferative activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate can be contextualized by comparing it with analogous chromene derivatives. Key compounds for comparison include:

3-(4-Acetoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate (CAS 5995-97-1)

  • Structural Differences : Lacks the bromine atom at position 3 but retains the phenyl and diacetate groups.
  • However, the acetoxyphenyl group may enhance π-π stacking interactions in crystallographic packing .
  • Similarity Score : 0.93 (based on substituent alignment) .

4-(7-Methoxy-4-oxo-4H-chromen-3-yl)phenyl acetate (CAS 62536-80-5)

  • Structural Differences : Features a methoxy group at position 7 instead of a diacetate moiety.
  • Reduced steric bulk compared to diacetate groups may improve membrane permeability .

4-(7-Acetoxy-4-oxo-4H-chromen-3-yl)phenyl acetate (CAS 3682-01-7)

  • Structural Differences : Contains a single acetoxy group at position 7 and a phenyl acetate group at position 4.
  • Implications: The mono-acetate configuration may alter solubility and hydrolysis kinetics compared to the diacetate derivative. This compound’s similarity score (0.93) suggests comparable reactivity profiles despite positional variations .

Table 1: Comparative Analysis of Chromene Derivatives

Compound Name CAS Number Substituents (Positions) Key Properties/Implications
3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate - Br (3), Ph (2), OAc (5,7) High steric hindrance; enhanced electrophilicity
3-(4-Acetoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate 5995-97-1 PhOAc (4), OAc (5,7) Improved crystallographic packing
4-(7-Methoxy-4-oxo-4H-chromen-3-yl)phenyl acetate 62536-80-5 OMe (7), PhOAc (4) Increased electron density; antioxidant potential
4-(7-Acetoxy-4-oxo-4H-chromen-3-yl)phenyl acetate 3682-01-7 OAc (7), PhOAc (4) Moderate solubility; hydrolytic instability

Mechanistic and Functional Insights

  • Reactivity: The bromine atom in the target compound may facilitate nucleophilic substitution reactions, unlike its non-halogenated analogs. This property is critical in medicinal chemistry for prodrug activation .
  • Solubility : Diacetate groups in 3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate enhance lipophilicity, favoring passive diffusion across biological membranes compared to hydroxylated analogs .
  • Biological Activity : Structural analogs with methoxy or acetoxy groups exhibit varied bioactivity profiles. For instance, methoxy-substituted chromenes are often associated with antioxidant effects, while brominated derivatives may show enhanced cytotoxicity due to electrophilic reactivity .

Biological Activity

3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate is a synthetic compound belonging to the class of benzopyran derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure:
The molecular formula of 3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate is C17H14BrO5C_{17}H_{14}BrO_5 with a molecular weight of approximately 396.19 g/mol. The compound features a bromine atom, a ketone group, and two acetate moieties contributing to its chemical reactivity and biological interactions.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₄BrO₅
Molecular Weight396.19 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antioxidant Properties

Research indicates that flavonoids and their derivatives, including benzopyrans, exhibit significant antioxidant activity. The presence of the phenolic structure in 3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran enhances its ability to scavenge free radicals. In vitro studies have shown that related compounds can inhibit lipid peroxidation and protect cellular components from oxidative stress .

Anti-inflammatory Activity

Benzopyran derivatives have been studied for their anti-inflammatory effects. The compound may inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and lipoxygenases (LOX). For example, studies on similar structures have demonstrated inhibition of COX-2 activity, which is critical in the inflammatory response .

Table 2: Inhibition Data of Related Compounds

CompoundTarget EnzymeIC50 (μM)
3-Bromo derivativeCOX-210.5
Related benzopyranLOX15.0

Anticancer Activity

The anticancer potential of 3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran has been suggested through studies on structurally similar compounds. These compounds have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Mechanistic studies often reveal that these compounds induce apoptosis through the activation of caspases and modulation of cell cycle proteins .

Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of benzopyran derivatives, it was found that certain derivatives exhibited IC50 values ranging from 5 to 20 μM against MCF-7 cells. The apoptosis pathway was activated as evidenced by increased caspase activity and DNA fragmentation assays.

Neuroprotective Effects

Benzopyrans have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) by these compounds suggests potential use in cognitive enhancement and memory preservation .

Table 3: AChE Inhibition Data

CompoundAChE Inhibition (%)IC50 (μM)
3-Bromo derivative7512.0
Standard (Donepezil)900.02

The biological activities of 3-Bromo-4-oxo-2-phenyl-4H-1-benzopyran are attributed to several mechanisms:

  • Free Radical Scavenging: The phenolic hydroxyl groups donate electrons to free radicals.
  • Enzyme Inhibition: Binding to active sites of COX and AChE inhibits their activity.
  • Apoptosis Induction: Activation of apoptotic pathways through mitochondrial dysfunction.

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